molecular formula C10H8N4O2 B1442205 5-Nitro-3,3'-bipyridin-4-amine CAS No. 1264925-31-6

5-Nitro-3,3'-bipyridin-4-amine

Cat. No. B1442205
M. Wt: 216.2 g/mol
InChI Key: OXEAGCPMTVQOMB-UHFFFAOYSA-N
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Description

5-Nitro-3,3’-bipyridin-4-amine is a chemical compound with the molecular formula C10H8N4O2 and a molecular weight of 216.2 g/mol. It is a derivative of bipyridine, which is a class of compounds that are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .


Synthesis Analysis

The synthesis of bipyridine derivatives, including 5-Nitro-3,3’-bipyridin-4-amine, has been a subject of research for many years. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A recent promising strategy involves the transition-metal-catalyzed C–H arylation of heteroarenes .


Molecular Structure Analysis

The molecular structure of 5-Nitro-3,3’-bipyridin-4-amine is characterized by the presence of a bipyridine core, which is a type of aromatic heterocyclic compound. The bipyridine core is substituted at the 3 and 3’ positions with nitro groups and at the 4 position with an amine group .

Future Directions

The future directions for the research and development of 5-Nitro-3,3’-bipyridin-4-amine and related compounds could involve the development of new synthesis methods that overcome the challenges associated with traditional catalysis methods . This could provide a more comprehensive understanding of the synthesis landscape and lead to the development of novel bipyridine analogs with enhanced properties.

properties

IUPAC Name

3-nitro-5-pyridin-3-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-10-8(7-2-1-3-12-4-7)5-13-6-9(10)14(15)16/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEAGCPMTVQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3,3'-bipyridin-4-amine

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-nitropyridin-4-amine (XLVI) (6 g, 26 mmol), pyridin-3-ylboronic acid (3.54 g, 29 mmol), 1N Na2CO3 solution (78 ml) and 1,4-dioxane (150 mL) was degassed with argon thrice. Pd(PPh3)2Cl2 (927 mg, 5 mmol %) was added to the reaction and the solution was refluxed for 15 h until TLC showed the reaction was complete. The reaction was passed through a pad of Celite and then concentrated under reduced pressure. The reaction mixture was concentrated and the residue was taken up in ethyl acetate. The organic extract was washed with water, dried and concentrated under vacuum. The crude product was purified on a silica gel column (100% EtOAc→2:98 MeOH:DCM) to give 5-nitro-3,3′-bipyridin-4-amine (XLVII) as a yellow solid (5 g, 23.1 mmol, 87% yield). 1H NMR (CDCl3, 400 MHz,) δ ppm 9.31 (s, 1H), 8.80-8.79 (m, 1H), 8.70 (s, 1H), 8.23 (s, 1H), 7.80-7.73 (m, 1H), 7.52-7.48 (m, 1H). ESIMS found C10H8N4O2 m/z 216.95 (M+H).
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6 g
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3.54 g
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78 mL
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150 mL
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927 mg
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catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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